
1-Bromo-3-buten-2-OL
Overview
Description
1-Bromo-3-buten-2-OL is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
- 1-Bromo-3-buten-2-OL has been utilized in the synthesis of α-methylenebutyrolactones, a class of compounds with potential applications in organic chemistry. This process involves a reaction with Ni(CO)4, yielding these lactones with the assistance of potassium acetate in good yields (MatsudaIsamu, 1978).
- Another study focused on the use of 1-Bromo-3-buten-2-one, a derivative of this compound, as a building block in organic synthesis. This compound was successfully reduced to the corresponding alcohol using lithium aluminium hydride (Andreas Westerlund et al., 2001).
Allylation in Organic Chemistry
- A study by Masuyama et al. demonstrated the use of (E)-rich 1-Bromo-2-butene, closely related to this compound, in the γ-syn-allylation of aldehydes, leading to the production of syn-2-methyl-3-buten-1-ols (Y. Masuyama et al., 1996).
Fuel Additive Research
- In the field of biofuels, a study investigated the anti-knock properties of various biofuels, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol, which are structurally similar to this compound. These compounds were found to improve the anti-knock properties of gasoline in spark ignition engines (J. H. Mack et al., 2014).
Chemical Synthesis and Ring Closure
- A study by Fang and Li highlighted the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, resulting in the formation of 2-methyleneoxetanes via a 4-exo ring closure. This process utilized compounds structurally related to this compound (Yewen Fang & Chaozhong Li, 2007).
Microbial Epoxidation Studies
- Research on the stereoselective epoxidation of compounds such as 4-bromo-1-butene and 3-butene-1-ol using alkene-utilizing bacteria revealed insights into the stereochemical course of microbial epoxidation, contributing to our understanding of bio-organic reactions (A. Archelas et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-buten-2-OL is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a type of bacteria . The role of this enzyme is to catalyze the oxidation of methane to methanol, a key step in the metabolism of Methylococcus capsulatus .
Mode of Action
It is suggested that the compound may interact with the enzyme through a process involving protonation of the alcohol, formation of carbocations, and nucleophilic attack by the bromide ion .
Biochemical Pathways
Given its interaction with methane monooxygenase, it may influence the metabolic pathways of methylococcus capsulatus .
Pharmacokinetics
The compound is a small molecule, which typically suggests good absorption and distribution .
Result of Action
Given its interaction with methane monooxygenase, it may influence the metabolic processes of methylococcus capsulatus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment could potentially interfere with its interaction with its target. Additionally, factors such as temperature and pH could also affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
1-Bromo-3-buten-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It has been observed to interact with enzymes such as methane monooxygenase, which is responsible for the initial oxygenation of methane to methanol in methanotrophs . This interaction involves the monohydroxylation of unactivated alkenes, alicyclic, aromatic, and heterocyclic compounds. The nature of these interactions is primarily based on the compound’s ability to act as a substrate for enzyme-catalyzed hydroxylation reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, the compound’s interaction with methane monooxygenase involves the formation of a stable enzyme-substrate complex, leading to the hydroxylation of the substrate . This process is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active site of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, with some degradation products potentially exerting additional biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through hydroxylation and other oxidative processes, primarily mediated by enzymes such as methane monooxygenase . These metabolic pathways can influence the levels of various metabolites within the cell, thereby affecting overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s ability to modulate cellular function and biochemical reactions.
Properties
IUPAC Name |
1-bromobut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWHBQDMPNZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982887 | |
| Record name | 1-Bromobut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64341-49-7 | |
| Record name | 1-Bromo-3-butene-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064341497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromobut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


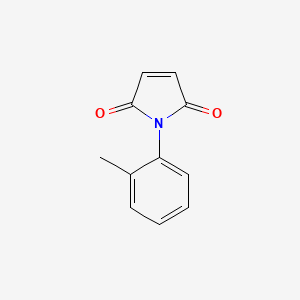


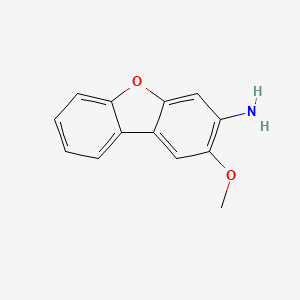


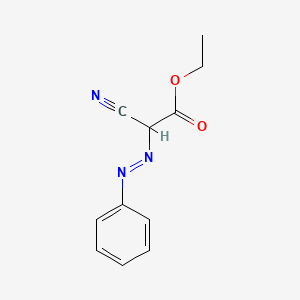

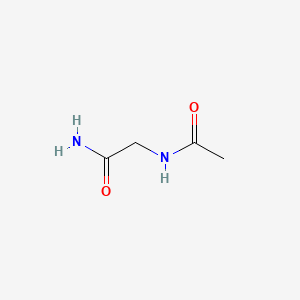
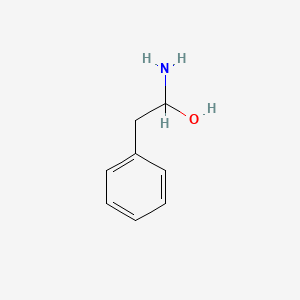

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)

